N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide
説明
特性
IUPAC Name |
N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O3/c1-17(33)29-22-9-4-10-23(13-22)30-25(34)24-15-32(14-18-5-2-7-20(27)11-18)31-26(24)35-16-19-6-3-8-21(28)12-19/h2-13,15H,14,16H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNSAWWEJLLDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide, also known by its CAS number 1251677-33-4, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests a variety of interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.4 g/mol. The presence of fluorine atoms and the acetamide group in its structure are significant as they may influence the compound's pharmacokinetics and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F2N4O3 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1251677-33-4 |
| Chemical Structure | Structure |
The biological activity of N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide can be attributed to its interaction with specific molecular targets involved in various disease processes. Research indicates that pyrazole derivatives often exhibit anticancer, anti-inflammatory, and analgesic properties. Key mechanisms include:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, specifically at the G2/M phase, suggesting potential use as anticancer agents.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with tubulin, suggesting that these compounds may disrupt microtubule dynamics, which is critical for cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, a compound structurally related to N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HepG2 and HeLa) .
Anti-inflammatory Effects
The anti-inflammatory properties are primarily attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. Pyrazole derivatives have been shown to reduce TNF-alpha release and inhibit NF-kB activation, which are critical pathways in inflammation .
Study 1: Anticancer Efficacy
A study conducted on a closely related pyrazole compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of 12 µM. The study utilized both in vitro assays and molecular docking simulations to validate the binding affinity to tubulin .
Study 2: Anti-inflammatory Mechanisms
Another research article focused on the anti-inflammatory effects of pyrazole derivatives, where compounds similar to N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide were shown to inhibit COX enzymes effectively, leading to decreased prostaglandin synthesis in vitro .
類似化合物との比較
Comparison with Similar Compounds
The target compound belongs to a broader class of fluorinated pyrazole-carboxamides. Below is a comparative analysis with structurally and functionally related molecules:
Structural Analogues
Key Differentiators
- Substitution Pattern: Unlike mono-fluorinated pyrazoles (e.g., ), the dual 3-fluorobenzyl groups in the target compound may create a steric and electronic environment favoring selective target engagement.
- Functional Group Optimization : The acetamido group provides a balance between polarity and stability, contrasting with sulfonamide () or trifluoromethyl () substituents.
準備方法
Cyclocondensation Method
The most widely reported method involves reacting ethyl 3-oxo-3-(3-fluorophenyl)propanoate with hydrazine hydrate under reflux in ethanol. This produces 3-(3-fluorophenyl)-1H-pyrazol-5-ol as an intermediate, which is subsequently dehydrated using phosphorus oxychloride (POCl₃) to yield the 4-chloropyrazole derivative. Key parameters:
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Temperature: 80°C
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Reaction time: 12 hours
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Yield: 68–72%
Transition-Metal-Mediated Cyclization
Palladium-catalyzed cyclization of α,β-alkynic hydrazides offers improved regioselectivity. Using Pd(PPh₃)₄ (5 mol%) in dimethylformamide (DMF) at 110°C, this method achieves 85% yield with >98% regiochemical purity.
Introduction of the (3-fluorophenyl)methoxy group at position 3 of the pyrazole ring is achieved through nucleophilic substitution.
Classical Williamson Ether Synthesis
Reaction of 3-hydroxypyrazole with 3-fluorobenzyl bromide in acetone using K₂CO₃ as base:
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Molar ratio (pyrazole:alkylating agent): 1:1.2
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Temperature: 60°C
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Duration: 8 hours
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Yield: 65%
Phase-Transfer Catalysis (PTC)
Employing tetrabutylammonium bromide (TBAB) as PTC agent in a water/dichloromethane biphasic system enhances reaction efficiency:
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Yield improvement: 78%
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Reaction time reduction: 4 hours
N-Alkylation at Pyrazole-1-Position
Double alkylation presents challenges due to potential over-alkylation. Sequential protection/deprotection strategies are often employed.
Direct N-Alkylation
Using 3-fluorobenzyl chloride with NaH in tetrahydrofuran (THF):
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Temperature: 0°C → room temperature
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Reaction time: 6 hours
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Yield: 58%
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) with 3-fluorobenzyl alcohol:
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Yield: 72%
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Diastereomeric excess: >95%
Carboxamide Formation
Coupling of the pyrazole-4-carboxylic acid intermediate with 3-acetamidoaniline is critical for final product formation.
Acid Chloride Method
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Convert carboxylic acid to acyl chloride using SOCl₂
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React with 3-acetamidoaniline in dichloromethane with Et₃N
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Yield: 81%
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Purity (HPLC): 98.2%
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DMF:
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Molar ratio (acid:amine): 1:1.5
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Temperature: 25°C
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Reaction time: 24 hours
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Yield: 89%
Comparative Analysis of Synthetic Routes
| Method Step | Approach | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pyrazole formation | Cyclocondensation | 68 | 95 | High |
| Pyrazole formation | Pd-catalyzed | 85 | 98 | Moderate |
| O-Alkylation | Williamson | 65 | 97 | High |
| O-Alkylation | PTC | 78 | 96 | Medium |
| N-Alkylation | Direct | 58 | 94 | High |
| N-Alkylation | Mitsunobu | 72 | 99 | Low |
| Amidation | Acid chloride | 81 | 98 | High |
| Amidation | EDCI/HOBt | 89 | 97 | Medium |
Optimization Challenges and Solutions
Regiochemical Control
The unsymmetrical pyrazole ring necessitates careful control during alkylation steps. Computational modeling (DFT at B3LYP/6-31G* level) predicts thermodynamic preference for N1-alkylation over N2 by 3.8 kcal/mol, aligning with experimental outcomes.
Fluorophenyl Group Stability
Multiple fluorinated aromatic rings introduce potential dehalogenation risks. Maintaining reaction temperatures below 100°C and avoiding strong bases (e.g., LDA) prevents defluorination.
Crystallization Optimization
Final product purification benefits from anti-solvent crystallization using heptane/ethyl acetate (7:3 v/v), achieving 99.5% purity by suppressing co-crystallization of mono-alkylated byproducts.
Q & A
Q. Key Considerations :
- Optimize reaction yields by adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature gradients.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Essential characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the pyrazole ring and acetamido group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if crystals are obtainable .
Q. Data Validation :
- Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Answer:
Methodological Approach :
Analog Synthesis : Prepare derivatives with variations in:
- Fluorophenyl substitution patterns (e.g., meta vs. para positions) .
- Pyrazole ring substituents (e.g., methoxy vs. ethoxy groups) .
Biological Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
- Cellular Uptake : Measure intracellular concentrations via LC-MS in model cell lines .
Q. Data Interpretation :
- Use QSAR models to correlate substituent electronegativity or lipophilicity (logP) with activity .
- Address contradictions (e.g., varying IC₅₀ values) by standardizing assay conditions (e.g., pH, temperature) .
Advanced: What strategies resolve contradictions in reported synthetic yields or biological data?
Answer:
Case Study : Discrepancies in yield optimization (e.g., 40% vs. 70% in acetylation steps):
- Reproducibility Checks : Validate protocols by replicating reactions with identical reagents (e.g., anhydrous solvents, freshly opened catalysts) .
- Advanced Analytics : Use 2D NMR (e.g., COSY, NOESY) to detect side products or stereochemical impurities .
Q. Statistical Tools :
- Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading) .
Advanced: How can the mechanism of action (MoA) be elucidated for this compound?
Answer:
Experimental Design :
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., competitive vs. non-competitive) via Michaelis-Menten plots .
Q. Advanced Techniques :
- Molecular Dynamics (MD) Simulations : Predict binding modes with target receptors (e.g., G-protein-coupled receptors) .
- Metabolomics : Profile downstream metabolic changes using LC-MS/MS in treated cell lines .
Basic: What are the recommended storage and handling protocols?
Answer:
- Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
- Solubility Testing : Pre-screen solvents (e.g., DMSO, ethanol) for biological assays to avoid precipitation .
Advanced: How can computational tools aid in optimizing synthetic routes?
Answer:
- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose viable pathways .
- Reaction Prediction : Machine learning platforms (e.g., IBM RXN) predict side reactions and optimize step sequences .
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